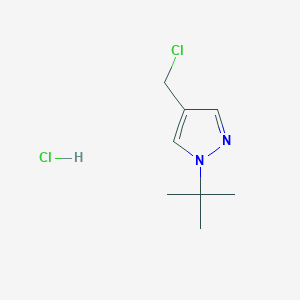

1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride

Vue d'ensemble

Description

1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride is an organic compound that features a pyrazole ring substituted with a tert-butyl group and a chloromethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride typically involves the chloromethylation of 1-tert-butyl-1H-pyrazole. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) under controlled conditions . The reaction proceeds via the formation of a chloromethyl cation, which then undergoes electrophilic substitution on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can modify the pyrazole ring or the substituents attached to it.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-tert-butyl-4-(azidomethyl)-1H-pyrazole, while oxidation with potassium permanganate can produce 1-tert-butyl-4-(carboxymethyl)-1H-pyrazole.

Applications De Recherche Scientifique

1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used to study the effects of pyrazole derivatives on biological systems, including enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-tert-butyl-4-(chloromethyl)benzene: This compound has a similar structure but with a benzene ring instead of a pyrazole ring.

4-tert-butylbenzyl chloride: Another related compound with a benzene ring and a chloromethyl group.

Uniqueness

1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride is unique due to the presence of the pyrazole ring, which imparts different electronic and steric properties compared to benzene derivatives. This uniqueness can lead to distinct reactivity and biological activity, making it valuable for specific applications in research and industry.

Activité Biologique

1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride (CAS No. 861135-53-7) is a synthetic organic compound featuring a pyrazole ring with significant biological implications. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential as an enzyme inhibitor and its interactions with biological receptors.

- IUPAC Name : this compound

- Molecular Formula : C8H14ClN2

- Molecular Weight : 209.12 g/mol

- InChI Key : NCYZDBVWNDYSFB-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, affecting the binding affinity and selectivity of the compound.

Enzyme Inhibition

Research indicates that pyrazole derivatives, including this compound, exhibit significant enzyme inhibition properties. The specific mechanisms can vary based on the target enzyme, but studies have shown that such compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Receptor Binding

This compound has been studied for its binding affinity to various receptors. Its structural properties allow it to interact with receptors involved in neurotransmission and other physiological processes, potentially influencing pathways related to anxiety and depression.

Case Studies and Research Findings

Several studies have explored the biological implications of pyrazole derivatives:

-

Enzyme Inhibition Study :

- A study focused on the inhibition of COX enzymes demonstrated that this compound effectively reduced the enzymatic activity in vitro, suggesting its potential as an anti-inflammatory agent.

-

Receptor Interaction Analysis :

- Another research effort examined its effects on serotonin receptors, revealing that this compound could modulate receptor activity, which may have implications for treating mood disorders.

-

Toxicological Assessment :

- Toxicity studies have indicated that while the compound shows promising biological activity, it also presents potential hazards due to its reactive chloromethyl group. Safety evaluations highlighted the need for careful handling due to irritant properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-tert-butyl-4-(chloromethyl)benzene | Aromatic Compound | Moderate enzyme inhibition |

| 4-tert-butylbenzyl chloride | Aliphatic Compound | Limited receptor interaction |

| 1-tert-butyl-3-methylpyrazole | Pyrazole Derivative | Stronger COX inhibition |

Propriétés

IUPAC Name |

1-tert-butyl-4-(chloromethyl)pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2.ClH/c1-8(2,3)11-6-7(4-9)5-10-11;/h5-6H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYZDBVWNDYSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.